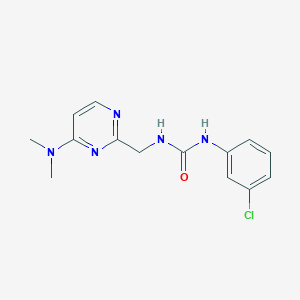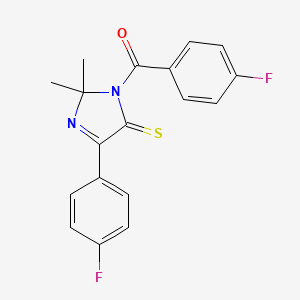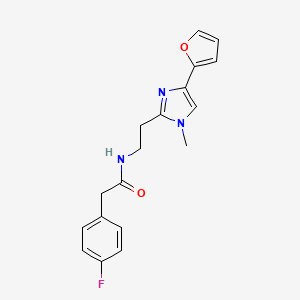
2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves describing the molecular structure of the compound, including the types of bonds present, the shape of the molecule, and any interesting structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including the reactants, products, and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- Coordination Complexes Construction: Pyrazole-acetamide derivatives, including those with imidazole motifs similar to the compound of interest, have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2019).
Fluorogenic Dyes and Chemical Sensing
- Fluorogenic Dyes Synthesis: Compounds with acetamide substituents and imidazole rings have been synthesized and proposed for use as fluorogenic dyes due to their bathochromic shifts in absorption and emission spectra. This suggests potential applications in chemical sensing and fluorescence-based imaging (Zaitseva et al., 2020).
Anticonvulsant Activities
- Development of Anticonvulsants: Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, sharing structural similarities with the compound of interest, has shown outstanding activity in seizure models. This indicates potential applications in developing new anticonvulsant drugs (Kohn et al., 1993).
Antiprotozoal Agents
- Antiprotozoal Therapy: Dicationic imidazo[1,2-a]pyridines, related to the structure of the compound , have been synthesized and evaluated as antiprotozoal agents, showing high efficacy against protozoan infections. This research suggests potential applications in treating diseases caused by protozoan pathogens (Ismail et al., 2004).
Catalysis and Green Chemistry
- Catalysis: Studies have explored the use of imidazole-based acetamides as catalysts in alkene epoxidation, indicating the potential of similar compounds in catalysis and green chemistry applications (Serafimidou et al., 2008).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIASTVRMCZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)
![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)
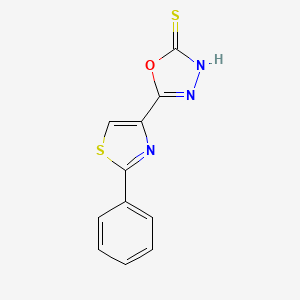
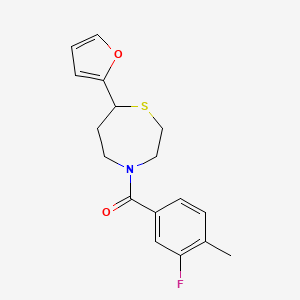
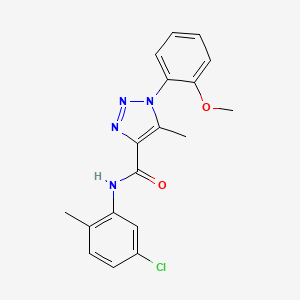
![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)
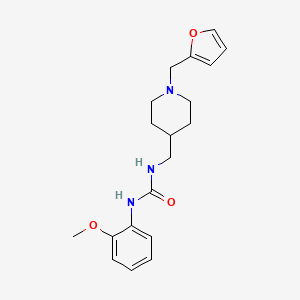
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
